1-Iodo-2-methyldodec-1-ene
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Overview
Description
1-Iodo-2-methyldodec-1-ene is an organic compound characterized by the presence of an iodine atom attached to a dodec-1-ene chain with a methyl group at the second position. This compound falls under the category of halogenated alkenes, which are known for their reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyldodec-1-ene can be synthesized through the halogenation of 2-methyldodec-1-ene. The process typically involves the addition of iodine to the double bond of 2-methyldodec-1-ene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions often include:
Solvent: Non-polar solvents like chloroform or carbon tetrachloride.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Iodine monochloride or other halogen carriers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methyldodec-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methyldodeca-1,2-diene.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Major Products:
Substitution: Corresponding alcohols, nitriles, or amines.
Elimination: 2-Methyldodeca-1,2-diene.
Addition: Dihalogenated or halohydrin products.
Scientific Research Applications
1-Iodo-2-methyldodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-methyldodec-1-ene in chemical reactions involves the formation of a carbocation intermediate when the iodine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile interacting with the compound.
Comparison with Similar Compounds
- 1-Bromo-2-methyldodec-1-ene
- 1-Chloro-2-methyldodec-1-ene
- 2-Iodo-2-methyldodec-1-ene
Comparison: 1-Iodo-2-methyldodec-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine or chlorine. This results in different reactivity patterns and selectivity in chemical reactions. The iodine atom also imparts distinct physical properties such as higher density and boiling point compared to its bromo and chloro counterparts.
Properties
CAS No. |
108025-27-0 |
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Molecular Formula |
C13H25I |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
1-iodo-2-methyldodec-1-ene |
InChI |
InChI=1S/C13H25I/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12H,3-11H2,1-2H3 |
InChI Key |
KVRCOGSNWQYYIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CI)C |
Origin of Product |
United States |
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